1-(5-Methyl-1,3-thiazol-2-yl)azepane
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Overview
Description
1-(5-Methyl-1,3-thiazol-2-yl)azepane is a heterocyclic compound featuring a thiazole ring fused with an azepane ring The thiazole ring, characterized by its sulfur and nitrogen atoms, is known for its aromaticity and diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Methyl-1,3-thiazol-2-yl)azepane can be synthesized through various methods. One common approach involves the reaction of 5-methyl-1,3-thiazol-2-amine with azepane under specific conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) or 1,4-dioxane and may be catalyzed by a base to enhance the reaction rate .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further streamline the production process, making it more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Methyl-1,3-thiazol-2-yl)azepane undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the C-2 and C-5 positions of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.
Scientific Research Applications
1-(5-Methyl-1,3-thiazol-2-yl)azepane has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 1-(5-Methyl-1,3-thiazol-2-yl)azepane involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit DNA gyrase, leading to antibacterial effects . The compound’s ability to undergo electrophilic and nucleophilic substitutions allows it to form covalent bonds with biological molecules, altering their function.
Comparison with Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness: 1-(5-Methyl-1,3-thiazol-2-yl)azepane stands out due to its unique combination of a thiazole and azepane ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H16N2S |
---|---|
Molecular Weight |
196.31 g/mol |
IUPAC Name |
2-(azepan-1-yl)-5-methyl-1,3-thiazole |
InChI |
InChI=1S/C10H16N2S/c1-9-8-11-10(13-9)12-6-4-2-3-5-7-12/h8H,2-7H2,1H3 |
InChI Key |
OABGIMCFELOWKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)N2CCCCCC2 |
Origin of Product |
United States |
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